Methyl 4-(pyridin-4-yl)benzoate
Overview
Description
Methyl 4-(pyridin-4-yl)benzoate is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and a pyridine ring is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(pyridin-4-yl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromopyridine is coupled with methyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized using high-throughput reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyridin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 4-(pyridin-4-yl)benzoic acid.
Reduction: 4-(pyridin-4-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with antimicrobial or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 4-(pyridin-4-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Methyl 4-(pyridin-4-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridin-3-yl)benzoate: Similar structure but with the pyridine ring attached at the meta position.
Methyl 4-(pyridin-2-yl)benzoate: Pyridine ring attached at the ortho position.
4-(pyridin-4-yl)benzoic acid: The carboxyl group is not esterified, making it more acidic and less lipophilic.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl 4-pyridin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQMCQRQWVXBOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408910 | |
Record name | methyl 4-(pyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106047-17-0 | |
Record name | methyl 4-(pyridin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(4-pyridinyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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